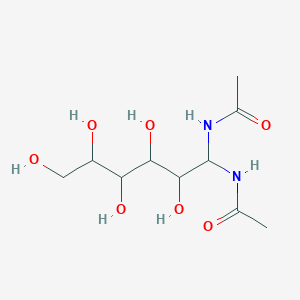![molecular formula C24H20N4O6S3 B4318569 N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-({3-[({[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-12-THIAZOL-5-YL}SULFANYL)ACETAMIDE](/img/structure/B4318569.png)
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-({3-[({[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-12-THIAZOL-5-YL}SULFANYL)ACETAMIDE
Descripción general
Descripción
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(1,3-benzodioxol-5-ylmethyl)acetamide] is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyanoisothiazole core linked to benzodioxolylmethyl acetamide groups through sulfur atoms, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(1,3-benzodioxol-5-ylmethyl)acetamide] typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(1,3-benzodioxol-5-ylmethyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzodioxolylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted benzodioxolylmethyl derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(1,3-benzodioxol-5-ylmethyl)acetamide] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel organic compounds and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(1,3-benzodioxol-5-ylmethyl)acetamide] involves its interaction with specific molecular targets and pathways. The cyanoisothiazole core can interact with enzymes and proteins, potentially inhibiting their activity. The benzodioxolylmethyl groups may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(2,4-dimethylphenyl)acetamide]
- 2,2’-[(4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl)]bis[N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide]
Uniqueness
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(1,3-benzodioxol-5-ylmethyl)acetamide] stands out due to its unique combination of a cyanoisothiazole core and benzodioxolylmethyl acetamide groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6S3/c25-7-16-23(35-10-21(29)26-8-14-1-3-17-19(5-14)33-12-31-17)28-37-24(16)36-11-22(30)27-9-15-2-4-18-20(6-15)34-13-32-18/h1-6H,8-13H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIFCDNUOGOKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=C(C(=NS3)SCC(=O)NCC4=CC5=C(C=C4)OCO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-CYANO-5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B4318487.png)
![3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE](/img/structure/B4318496.png)
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B4318506.png)
![4-{2-[1-{[3-(2-MORPHOLINOETHYL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]METHYL}-1,2-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-3(4H)-YL]ETHYL}MORPHOLINE](/img/structure/B4318520.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4318531.png)
![1,3,3-trimethyl-7'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B4318534.png)

![2-{[4-CYANO-5-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-3-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE](/img/structure/B4318545.png)


![1'-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4318574.png)
![ethyl 4-({[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4318577.png)
![N-[2-(4-FLUOROPHENYL)-6-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(1,1,3,3-TETRAMETHYLBUTYL)AMINE](/img/structure/B4318594.png)
